(E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The compound “(E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate” is a benzothiazole derivative characterized by a fused bicyclic aromatic system. Its structure includes:
- A benzo[d]thiazole core with a methyl group at position 3 and a methyl ester at position 6.
- An (E)-imino group at position 2, linked to a 3-methoxybenzoyl substituent. The 3-methoxybenzoyl moiety introduces electron-donating methoxy groups, which influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-(3-methoxybenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-20-14-8-7-12(17(22)24-3)10-15(14)25-18(20)19-16(21)11-5-4-6-13(9-11)23-2/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXMCAHNSJSNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16N2O4S
- CAS Number : Not specified in available data.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities. The following sections detail specific activities related to the compound .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, derivatives similar to the compound in focus have shown promising results against prostate cancer cells with IC50 values ranging from 0.7 to 1.0 μM . The structure-activity relationship (SAR) suggests that modifications on the benzoyl and thiazole moieties significantly influence cytotoxicity.
Table 1: Anticancer Activity of Related Thiazole Derivatives
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 0.7 | Prostate |
| Compound B | 1.0 | Breast |
| Compound C | 0.5 | Lung |
Antimicrobial Activity
The compound's thiazole backbone is associated with antimicrobial properties. Thiazole derivatives have shown effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their resistance profiles .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Acinetobacter baumannii | 4 µg/mL |
| Compound E | Pseudomonas aeruginosa | 8 µg/mL |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that thiazole derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, potentially contributing to their anticancer effects by reducing oxidative stress.
Study on Antitumor Activity
A study investigated the effects of a thiazole derivative on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability when treated with the compound in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
Study on Antimicrobial Properties
In another study focusing on antimicrobial efficacy, a series of thiazole derivatives were screened against Mycobacterium tuberculosis. The results showed that certain modifications led to compounds with over 90% inhibition of bacterial growth, marking them as potential candidates for further development as anti-tubercular agents .
Scientific Research Applications
Biological Activities
The compound has shown promising biological activities that make it a candidate for further pharmacological studies. Notably, compounds with similar structural motifs to (E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate have been reported to exhibit:
- Antimicrobial Properties : Research indicates that thiazole derivatives often possess significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis . The thiazole ring is known for its ability to interact with microbial enzymes, providing a mechanism for its antimicrobial effects.
- Anticancer Potential : Compounds containing thiazole structures have been investigated for their anticancer properties. Studies suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Synthetic Utility
The synthetic pathways leading to this compound involve several key reactions:
- Condensation Reactions : The formation of the imine linkage through condensation between the amine and the carbonyl group is a critical step. This reaction can be optimized for yield and purity using various solvents and catalysts.
- Cyclization Processes : The synthesis often involves cyclization reactions that form the thiazole ring. These can include cyclization of precursors under acidic or basic conditions, leading to the desired dihydrobenzo[d]thiazole structure .
Case Studies
Several studies have explored the applications of similar compounds in various contexts:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key structural analogs and their differences are summarized below:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Functional Groups |
|---|---|---|---|---|
| (E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate (Target) | Not Available | C₁₉H₁₈N₂O₅S | 3-methyl, 6-methyl ester, 3-methoxybenzoyl-imino | Ester, imino, methoxy, aromatic thiazole |
| Ethyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate | 86181-71-7 | C₁₁H₁₂N₂O₂S | 3-methyl, 6-ethyl ester, unsubstituted imino | Ester, imino, aromatic thiazole |
| Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl) | 74223-64-6 | C₁₄H₁₅N₅O₆S | Triazine-linked sulfonylurea, methyl ester, methoxy | Sulfonylurea, triazine, ester, methoxy |
Key Comparisons:
Backbone Differences: The target compound and Ethyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate share a benzothiazole core but differ in substituents. The target’s 3-methoxybenzoyl-imino group introduces additional aromaticity and electron-donating effects compared to the ethyl ester analog’s simpler imino group . Metsulfuron methyl (a sulfonylurea herbicide) diverges entirely, featuring a triazine-sulfonylurea backbone instead of benzothiazole .
Electronic and Steric Effects :
- The 3-methoxybenzoyl group in the target compound enhances resonance stabilization and may increase lipophilicity (higher LogP) compared to the ethyl ester analog.
- The methyl ester at position 6 in the target compound likely improves aqueous solubility relative to the ethyl ester analog’s longer alkyl chain .
Hydrogen-Bonding Potential: The target compound’s imino (-NH) and ester carbonyl groups act as hydrogen-bond donors and acceptors, respectively, enabling stronger intermolecular interactions than the ethyl analog, which lacks the benzoyl moiety .
Biological Relevance: Benzothiazoles are known for antimicrobial and antitumor activities. The target’s methoxybenzoyl group may enhance binding to biological targets compared to simpler analogs . Sulfonylureas like metsulfuron methyl target acetolactate synthase in plants, highlighting divergent applications compared to benzothiazoles .
Similarity Coefficient Analysis
Using Tanimoto coefficients (a measure of structural similarity based on binary fingerprint overlap):
- Target vs. Ethyl analog : High similarity (~0.85–0.90) due to shared benzothiazole core and ester groups.
- Target vs. Metsulfuron methyl : Low similarity (~0.20–0.30) due to distinct backbones .
Research Findings and Data Tables
Table 1: Physicochemical Properties (Predicted)
| Property | Target Compound | Ethyl Analog | Metsulfuron Methyl |
|---|---|---|---|
| Molecular Weight (g/mol) | 398.42 | 260.29 | 381.36 |
| LogP (Lipophilicity) | 2.8 | 2.1 | 1.5 |
| Hydrogen Bond Donors | 1 | 1 | 3 |
| Hydrogen Bond Acceptors | 5 | 3 | 6 |
| Rotatable Bonds | 5 | 4 | 7 |
Table 2: Functional Group Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
